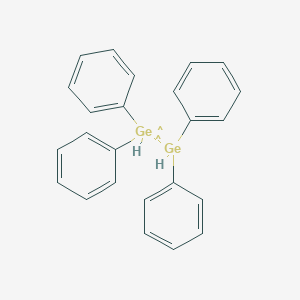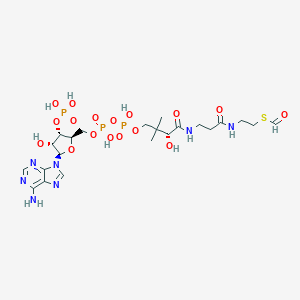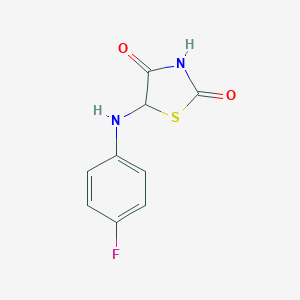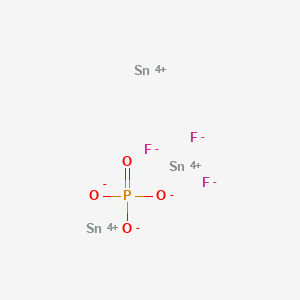
Hydrido-diphenyl-germanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrido-diphenyl-germanium, also known as GeH3Ph2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a colorless liquid that has a molecular weight of 236.98 g/mol and a boiling point of 220 °C. It is a member of the organogermanium family and is used in various applications, including catalysis, organic synthesis, and biomedical research.
Mécanisme D'action
The mechanism of action of hydrido-diphenyl-germanium is not well understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to modulate the immune system by increasing the number of T cells and natural killer cells. Furthermore, it has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Hydrido-diphenyl-germanium has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and protein oxidation in the liver and brain. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrido-diphenyl-germanium has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or animals. However, it has some limitations, including its low solubility in water and its potential for oxidation in air.
Orientations Futures
For research include exploring its antitumor activity in different types of cancer, investigating its immunomodulatory effects in autoimmune diseases, and studying its neuroprotective effects in other neurodegenerative diseases. In addition, further research is needed to understand its mechanism of action and to optimize its synthesis and formulation for different applications.
Conclusion
Hydrido-diphenyl-germanium is a promising compound in scientific research due to its unique properties. It has been shown to exhibit various biochemical and physiological effects and has been used in various applications, including catalysis, organic synthesis, and biomedical research. Further research is needed to fully understand its potential and to optimize its use in different applications.
Méthodes De Synthèse
The synthesis of hydrido-diphenyl-germanium can be achieved by several methods, including the reaction of diphenylgermanium dichloride with lithium aluminum hydride, the reaction of diphenylgermanium chloride with sodium borohydride, and the reaction of diphenylgermanium chloride with sodium hydride. Among these methods, the reaction of diphenylgermanium dichloride with lithium aluminum hydride is the most commonly used method. This method involves the reduction of diphenylgermanium dichloride with lithium aluminum hydride in anhydrous ether at room temperature.
Applications De Recherche Scientifique
Hydrido-diphenyl-germanium has been widely used in scientific research due to its unique properties. It has been shown to exhibit antitumor activity, immunomodulatory effects, and neuroprotective effects. In addition, it has been used as a catalyst in organic synthesis and as a reagent in the preparation of other organogermanium compounds.
Propriétés
Numéro CAS |
13891-99-1 |
|---|---|
Nom du produit |
Hydrido-diphenyl-germanium |
Formule moléculaire |
C24H22Ge2 |
Poids moléculaire |
455.7 g/mol |
InChI |
InChI=1S/2C12H11Ge/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10,13H |
Clé InChI |
NMAYFOVLRUCDKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |
Synonymes |
hydrido-diphenyl-germanium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)



![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)



![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)
